molecular formula C14H12O B587645 4-Methylbenzophenone-d3 CAS No. 109339-64-2

4-Methylbenzophenone-d3

Cat. No. B587645
M. Wt: 199.267
InChI Key: WXPWZZHELZEVPO-FIBGUPNXSA-N
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Patent
US05211889

Procedure details

The following experimental procedure is representative of the reactions set forth below in Table II. The organocalcium reagent (2.72 mmol) was prepared from p-chlorotoluene (344 mg, 2.72 mmol) and highly reactive calcium (3.15 mmol) as described above. CuCN.2LiBr in THF (10 mL) was added to the organocalcium reagent via a cannula at -35° C. The CuCN.2LiBr can be prepared from CuCN and approximately two equivalents of LiBr in THF, as outlined in P. Knochel et al., J. Org. Chem., 53, 2390 (1989), which is incorporated herein by reference. The reaction mixture was stirred at -35° C. for 30 minutes. Benzoyl chloride (950 mg, 6.76 mmol) was added to the mixture via a disposable syringe at -35° C. and the resulting mixture was gradually warmed to room temperature. Saturated aqueous NH4Cl solution (20 mL) was then added to the reaction mixture at room temperature for the purpose of neutralizing the reaction mixture. The reaction mixture was then filtered through a small pad of Celite™ filter agent and was washed with Et2O (50 mL). The aqueous layer was extracted with Et2O (2×30 mL). The combined organic phases were washed with H2O (3×15 mL) and dried over anhydrous MgSO4. Removal of solvent and flash-column chromatography on silica gel (100 g, 230-400 mesh, eluted sequentially with 20:1 hexanes/EtOAc, 15:1 hexanes/EtOAc, and 10:1 hexanes/EtOAc) yielded (4-methylphenyl)phenylmethanone (458 mg, 86% yield): IR (neat) 3058, 3027, 2921, 1658, 1606, 1446, 1317, 1278, 1178, 937, 924, 835, 787, 730, 700 cm-1 ; 1H NMR (200 MHz, CDCl3) δ 7.24-7.82 (m, 9 H), 2.43 (s, 3 H); 13C NMR (50 MHz, CDCl3) δ 196.4, 143.2, 137.9, 134.8, 132.1, 130.3, 129.9 128.9, 128.2, 21.6.
Quantity
344 mg
Type
reactant
Reaction Step One
Quantity
3.15 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
organocalcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
950 mg
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5](C)=[CH:4][CH:3]=1.[Ca].[C:10]([Cu])#N.[Li+].[Br-].[C:15](Cl)(=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[NH4+].[Cl-]>C1COCC1>[CH3:10][C:19]1[CH:20]=[CH:21][C:16]([C:15]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:22])=[CH:17][CH:18]=1 |f:3.4,6.7|

Inputs

Step One
Name
Quantity
344 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)C
Name
Quantity
3.15 mmol
Type
reactant
Smiles
[Ca]
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
organocalcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[Cu]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[Cu]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[Br-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
950 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-35 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at -35° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was gradually warmed to room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through a small pad of Celite™
FILTRATION
Type
FILTRATION
Details
filter agent
WASH
Type
WASH
Details
was washed with Et2O (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with Et2O (2×30 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with H2O (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of solvent and flash-column chromatography on silica gel (100 g, 230-400 mesh
WASH
Type
WASH
Details
eluted sequentially with 20:1 hexanes/EtOAc, 15:1 hexanes/EtOAc, and 10:1 hexanes/EtOAc)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.72 mmol
Name
Type
product
Smiles
CC1=CC=C(C=C1)C(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 458 mg
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05211889

Procedure details

The following experimental procedure is representative of the reactions set forth below in Table II. The organocalcium reagent (2.72 mmol) was prepared from p-chlorotoluene (344 mg, 2.72 mmol) and highly reactive calcium (3.15 mmol) as described above. CuCN.2LiBr in THF (10 mL) was added to the organocalcium reagent via a cannula at -35° C. The CuCN.2LiBr can be prepared from CuCN and approximately two equivalents of LiBr in THF, as outlined in P. Knochel et al., J. Org. Chem., 53, 2390 (1989), which is incorporated herein by reference. The reaction mixture was stirred at -35° C. for 30 minutes. Benzoyl chloride (950 mg, 6.76 mmol) was added to the mixture via a disposable syringe at -35° C. and the resulting mixture was gradually warmed to room temperature. Saturated aqueous NH4Cl solution (20 mL) was then added to the reaction mixture at room temperature for the purpose of neutralizing the reaction mixture. The reaction mixture was then filtered through a small pad of Celite™ filter agent and was washed with Et2O (50 mL). The aqueous layer was extracted with Et2O (2×30 mL). The combined organic phases were washed with H2O (3×15 mL) and dried over anhydrous MgSO4. Removal of solvent and flash-column chromatography on silica gel (100 g, 230-400 mesh, eluted sequentially with 20:1 hexanes/EtOAc, 15:1 hexanes/EtOAc, and 10:1 hexanes/EtOAc) yielded (4-methylphenyl)phenylmethanone (458 mg, 86% yield): IR (neat) 3058, 3027, 2921, 1658, 1606, 1446, 1317, 1278, 1178, 937, 924, 835, 787, 730, 700 cm-1 ; 1H NMR (200 MHz, CDCl3) δ 7.24-7.82 (m, 9 H), 2.43 (s, 3 H); 13C NMR (50 MHz, CDCl3) δ 196.4, 143.2, 137.9, 134.8, 132.1, 130.3, 129.9 128.9, 128.2, 21.6.
Quantity
344 mg
Type
reactant
Reaction Step One
Quantity
3.15 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
organocalcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
950 mg
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5](C)=[CH:4][CH:3]=1.[Ca].[C:10]([Cu])#N.[Li+].[Br-].[C:15](Cl)(=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[NH4+].[Cl-]>C1COCC1>[CH3:10][C:19]1[CH:20]=[CH:21][C:16]([C:15]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:22])=[CH:17][CH:18]=1 |f:3.4,6.7|

Inputs

Step One
Name
Quantity
344 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)C
Name
Quantity
3.15 mmol
Type
reactant
Smiles
[Ca]
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
organocalcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[Cu]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[Cu]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[Br-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
950 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-35 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at -35° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was gradually warmed to room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through a small pad of Celite™
FILTRATION
Type
FILTRATION
Details
filter agent
WASH
Type
WASH
Details
was washed with Et2O (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with Et2O (2×30 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with H2O (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of solvent and flash-column chromatography on silica gel (100 g, 230-400 mesh
WASH
Type
WASH
Details
eluted sequentially with 20:1 hexanes/EtOAc, 15:1 hexanes/EtOAc, and 10:1 hexanes/EtOAc)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.72 mmol
Name
Type
product
Smiles
CC1=CC=C(C=C1)C(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 458 mg
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.